Diethyl 2-mercaptosuccinate

概要

説明

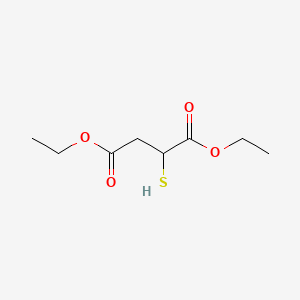

Diethyl 2-mercaptosuccinate is an organosulfur compound with the molecular formula C8H14O4S. It is also known as diethyl 2-sulfanylbutanedioate. This compound is a diester formed by the condensation of thiomalic acid with ethanol. It is a metabolite of the widely used insecticide malathion and exhibits flavoring properties .

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 2-mercaptosuccinate can be synthesized through various methods. One common method involves treating this compound with 30% (v/v) hydrogen peroxide at ambient temperature for 16 hours in the presence of a catalytic amount of hydrochloric acid (32%). The reaction mixture is then extracted with ethyl acetate, and the organic layer is washed with 2% sodium hydroxide solution to remove any unreacted starting material .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its various applications.

化学反応の分析

Types of Reactions

Diethyl 2-mercaptosuccinate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form diethyl disulfide.

Reduction: It can be reduced to form diethyl succinate.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Reductive desulfurization using specific reducing agents.

Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Diethyl disulfide.

Reduction: Diethyl succinate.

Substitution: Depending on the nucleophile used, various substituted products can be formed.

科学的研究の応用

Pharmaceutical Applications

Diethyl 2-mercaptosuccinate has been studied for its potential as a drug delivery excipient. A significant study demonstrated that modifying cellulose with 2-mercaptosuccinic acid enhances mucoadhesive and permeation properties, improving the oral bioavailability of drugs like enoxaparin. The results showed a 12.5-fold increase in bioavailability compared to the drug in buffer alone, indicating its potential use in oral drug formulations .

Case Study: Enhanced Drug Delivery

- Compound : Cellulose–mercaptosuccinate

- Drug Tested : Enoxaparin

- Bioavailability Improvement : 12.5-fold

- Mechanism : Mucoadhesion and permeability enhancement through polymer modification.

Agricultural Applications

This compound is also recognized as a component of malathion, a widely used pesticide. Malathion is effective against a range of pests and has been shown to have relatively low toxicity to humans compared to other pesticides in its class. Its mechanism involves inhibiting cholinesterase activity, which is crucial for pest control .

Case Study: Malathion Efficacy

- Pesticide : Malathion (0,0-dimethyl dithiophosphate of diethyl mercaptosuccinate)

- Application : Insecticide for agricultural use.

- Toxicity Profile : Lower toxicity compared to other cholinesterase inhibitors.

- Reported Effects : Effective pest control with minimal human health risks.

Environmental Applications

The hydrolysis of malathion, facilitated by this compound, has implications for environmental monitoring and detoxification efforts. Studies have shown that specific bacterial enzymes can effectively degrade malathion, making it suitable for bioremediation strategies aimed at reducing pesticide residues in the environment .

Case Study: Biodegradation of Malathion

- Enzyme Involved : Pseudomonas diminuta Phosphotriesterase (PTE)

- Application : Environmental detoxification.

- Findings : PTE exhibited significant hydrolysis rates for malathion, indicating potential for use in bioremediation.

Flavoring Agent in Food Industry

Recent patents highlight the use of this compound as a flavoring agent due to its nut-like aroma profile. This application caters to the growing consumer demand for natural flavors in food products and cosmetics, showcasing its versatility beyond traditional chemical uses .

Case Study: Flavoring Applications

- Use Case : Flavoring agent in food and cosmetics.

- Consumer Demand : Increasing preference for natural flavors.

- Formulations : Water-soluble and oil-soluble compositions.

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Drug delivery excipient | Enhanced bioavailability; improved mucoadhesion |

| Agriculture | Pesticide (Malathion) | Effective against pests; lower toxicity profile |

| Environmental | Bioremediation | Effective degradation by bacterial enzymes |

| Food Industry | Flavoring agent | Natural flavor profiles; versatile formulations |

作用機序

The mechanism by which diethyl 2-mercaptosuccinate exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a metabolite of malathion, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine at nerve junctions and resulting in overstimulation of the nervous system .

類似化合物との比較

Diethyl 2-mercaptosuccinate can be compared with other similar compounds such as:

2-Mercaptosuccinic acid: A related compound with similar chemical properties but different applications.

Diethyl succinate: A reduction product of this compound with distinct chemical properties.

Diethyl disulfide: An oxidation product with different reactivity and applications

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

生物活性

Diethyl 2-mercaptosuccinate (DMS) is a compound that has garnered attention for its biological activities, particularly in relation to its role in the degradation of pesticides, its potential applications in flavoring, and its interaction with cholinesterase enzymes. This article explores the biological activity of DMS, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is an organosulfur compound with the molecular formula . It is classified as a diester and an ethyl ester, closely related to thiomalic acid. The compound's structure allows it to participate in various biochemical reactions, making it significant in both environmental and pharmaceutical contexts.

Biological Activity Overview

-

Cholinesterase Inhibition :

- DMS is a known metabolite of malathion, an organophosphate pesticide. While malathion itself inhibits cholinesterase enzymes, DMS exhibits a lower degree of inhibition compared to other cholinesterase inhibitors. This characteristic contributes to its relative safety when used in agricultural applications .

-

Biodegradation Pathways :

- Research has shown that DMS is a significant metabolite in the biodegradation of malathion by specific bacterial strains. For instance, a study identified this compound as a major pathway metabolite during the degradation process by Ochrobactrum sp. M1D, which can utilize malathion as its sole carbon source. The bacterium effectively degraded malathion under psychrotolerant conditions (20°C), leading to the complete breakdown of malathion within 12 days .

-

Flavoring Agent :

- DMS has been recognized for its potential as a flavoring agent in food and cosmetic products. Research indicates that it can enhance flavor profiles when used at concentrations ranging from 0.001 ppt to 0.1% . Its aromatic properties have not been extensively studied until recent investigations highlighted its effectiveness as a flavor-imparting agent.

Case Study 1: Malathion Biodegradation

A study conducted on Ochrobactrum sp. M1D revealed that this bacterium could completely degrade malathion while producing DMS as a metabolite. The degradation process was monitored using Gas Chromatography-Mass Spectrometry (GC-MS), which confirmed the presence of DMS alongside other metabolites such as methyl phosphate and diethyl maleate . This finding suggests that DMS could play a crucial role in bioremediation strategies for malathion-contaminated environments.

Case Study 2: Safety Profile

Despite being associated with malathion, which has raised safety concerns due to its cholinesterase-inhibiting properties, DMS itself has shown a relatively low toxicity profile. A case report highlighted that exposure to malathion resulted in transient encephalopathy in a child; however, the compound's overall safety when applied topically was emphasized . This indicates that while DMS is linked to more toxic compounds, it may possess lower inherent toxicity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₄S |

| Role as Metabolite | Major metabolite in malathion degradation |

| Toxicity | Relatively low compared to malathion |

| Flavoring Agent Concentration | 0.001 ppt - 0.1% |

特性

IUPAC Name |

diethyl 2-sulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-3-11-7(9)5-6(13)8(10)12-4-2/h6,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXFSKITMRWDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858803 | |

| Record name | 2-Mercaptosuccinic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23060-14-2 | |

| Record name | Butanedioic acid, mercapto-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023060142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptosuccinic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethyl 2-sulfanylbutanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl mercaptosuccinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F8WG8PVA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。